molecular formula C13H17NO4 B13566197 2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid

2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid

Cat. No.: B13566197
M. Wt: 251.28 g/mol
InChI Key: WNXZBTGQQDNOEH-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a 4-methylbenzoic acid backbone. This compound is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid typically involves the protection of the amino group on 4-methylbenzoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and various peptide derivatives, depending on the specific coupling partners used.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid is unique due to its specific combination of the Boc protecting group and the 4-methylbenzoic acid backbone, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H17NO4/c1-8-5-6-9(11(15)16)10(7-8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)

InChI Key

WNXZBTGQQDNOEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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